4-((4-(Difluoromethoxy)phenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid
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Overview
Description
4-((4-(Difluoromethoxy)phenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid is a complex organic compound characterized by the presence of difluoromethoxy and phenylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group . The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-((4-(Difluoromethoxy)phenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The difluoromethoxy and phenylamino groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can result in the replacement of functional groups with different substituents.
Scientific Research Applications
4-((4-(Difluoromethoxy)phenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((4-(Difluoromethoxy)phenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, while the phenylamino and butanoic acid moieties contribute to its overall activity. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Difluoromethoxy)phenyl isocyanate: Shares the difluoromethoxy group but differs in its isocyanate functionality.
2-{[4-(Difluoromethoxy)phenyl]amino}benzoic acid: Similar in structure but with a benzoic acid moiety.
Uniqueness
4-((4-(Difluoromethoxy)phenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid is unique due to its combination of difluoromethoxy, phenylamino, and butanoic acid groups, which confer specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
4-[4-(difluoromethoxy)anilino]-4-oxo-2-(2-phenylethylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O4/c20-19(21)27-15-8-6-14(7-9-15)23-17(24)12-16(18(25)26)22-11-10-13-4-2-1-3-5-13/h1-9,16,19,22H,10-12H2,(H,23,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFYYFSDTIGFCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(CC(=O)NC2=CC=C(C=C2)OC(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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